

Thermodynamic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dibromo-4-ethylbenzene

Cat. No.: B160322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,2-Dibromo-4-ethylbenzene**. Due to a scarcity of direct experimental data for this specific compound, this document presents a compilation of computed thermodynamic values. Furthermore, it details generalized, state-of-the-art experimental protocols for the determination of key thermodynamic parameters applicable to halogenated aromatic compounds. These methodologies, including bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement, offer a foundational framework for researchers seeking to perform empirical studies. Additionally, this guide illustrates a representative metabolic pathway for brominated benzenes, providing valuable context for drug development professionals on the potential biotransformation of this class of compounds.

Introduction

1,2-Dibromo-4-ethylbenzene is a substituted aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its environmental fate and biological interactions. This guide aims to consolidate the available information and provide detailed procedural insights for the scientific community.

Physicochemical and Computed Thermodynamic Properties

Direct experimental thermodynamic data for **1,2-Dibromo-4-ethylbenzene** is not readily available in the current body of scientific literature. However, computational models provide valuable estimations for several key properties. The following tables summarize the basic physicochemical information and computed thermodynamic parameters.

Table 1: General Physicochemical Properties of **1,2-Dibromo-4-ethylbenzene**

Property	Value	Source
Molecular Formula	C ₈ H ₈ Br ₂	PubChem[1]
Molecular Weight	263.96 g/mol	PubChem[1]
IUPAC Name	1,2-dibromo-4-ethylbenzene	PubChem[1]
CAS Number	134940-69-5	PubChem[1]

Table 2: Computed Thermodynamic and Physical Properties of **1,2-Dibromo-4-ethylbenzene**

Property	Value	Source
XLogP3	4.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	0	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	261.89928 g/mol	PubChem[1]
Monoisotopic Mass	261.89928 g/mol	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	103	PubChem[1]

Experimental Protocols for Thermodynamic Property Determination

The following sections outline detailed, representative experimental protocols for determining the key thermodynamic properties of halogenated aromatic compounds like **1,2-Dibromo-4-ethylbenzene**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of a solid or liquid organic compound at constant volume.

Methodology:

- Sample Preparation:
 - A precisely weighed sample (typically 0.5 - 1.0 g) of the compound is pressed into a pellet.
 - A fuse wire of known length and composition is attached to the electrodes of the bomb, making contact with the sample pellet.
- Bomb Assembly and Pressurization:
 - A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of any acidic products.
 - The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
 - The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup:
 - The sealed bomb is placed in the calorimeter bucket containing a known mass of water.
 - The calorimeter is assembled, and the temperature of the water is allowed to equilibrate.
- Combustion and Data Acquisition:

- The initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

- Analysis:
 - The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
 - The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and the formation of any nitric acid.
 - The enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

- Sample Preparation:
 - A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum DSC pan.
 - The pan is hermetically sealed. An empty, sealed pan is used as a reference.
- Instrument Setup and Calibration:
 - The sample and reference pans are placed in the DSC cell.

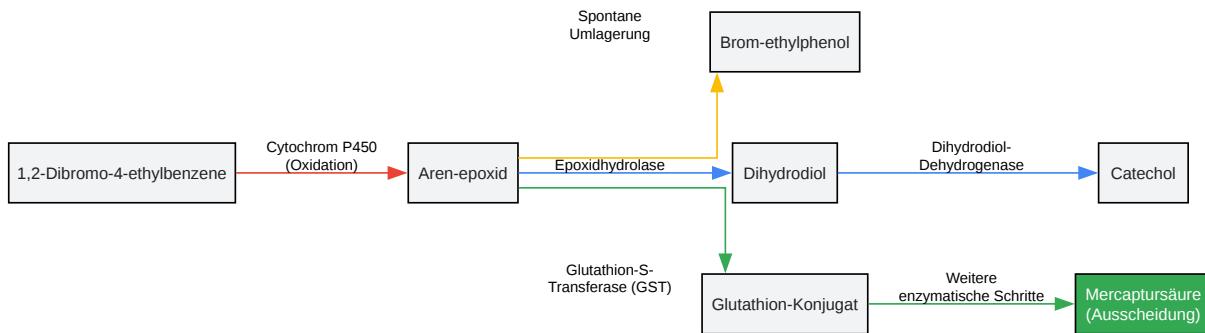
- The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
- The temperature and heat flow are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).[2]
- Measurement:
 - The sample is subjected to a controlled temperature program, typically involving heating and cooling at a constant rate (e.g., 5-10 °C/min).
 - The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis:
 - Heat Capacity: The difference in heat flow between the sample and a baseline run is used to calculate the specific heat capacity of the substance.
 - Phase Transitions: Endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., crystallization) are integrated to determine the enthalpy of the transition. The onset temperature of the peak is typically taken as the transition temperature.

Determination of Vapor Pressure

Objective: To measure the vapor pressure of a low-volatility compound as a function of temperature.

Methodology (Transpiration Method):

- Apparatus Setup:
 - A known mass of the sample is placed in a thermostated saturator cell.
 - A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.
- Saturation and Collection:


- The carrier gas becomes saturated with the vapor of the substance.
- The saturated gas stream is then passed through a condenser or a trap (e.g., a cold trap or an adsorbent tube) to collect the vaporized sample.
- Quantification:
 - The amount of condensed or trapped substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).
- Calculation:
 - The partial pressure of the substance (i.e., the vapor pressure) is calculated from the amount of substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.
 - The experiment is repeated at several different temperatures to obtain the vapor pressure as a function of temperature.
- Enthalpy of Vaporization/Sublimation:
 - The enthalpy of vaporization (for a liquid) or sublimation (for a solid) can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Representative Metabolic Pathway of Brominated Benzenes

While specific metabolic pathways for **1,2-Dibromo-4-ethylbenzene** are not documented, the metabolism of bromobenzene has been studied and can serve as a relevant model. The biotransformation of brominated aromatic compounds is of significant interest in drug development and toxicology. The primary route of metabolism involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions.

The following diagram illustrates a plausible metabolic pathway for a generic brominated benzene, leading to the formation of various metabolites. This pathway highlights the key

enzymatic steps that could be relevant for **1,2-Dibromo-4-ethylbenzene**. The metabolism of bromobenzene is known to produce hepatotoxic and nephrotoxic metabolites.[3]

[Click to download full resolution via product page](#)

Caption: Plausible metabolic pathway of a brominated benzene.

Conclusion

This technical guide has synthesized the available computed thermodynamic data for **1,2-Dibromo-4-ethylbenzene** and provided detailed, generalized experimental protocols for the determination of its key thermodynamic properties. While experimental data for this specific molecule remains a research gap, the presented methodologies offer a robust framework for future empirical investigations. The illustrative metabolic pathway provides valuable insights for researchers in drug development and toxicology by highlighting potential biotransformation routes for this class of compounds. Further experimental work is necessary to validate the computed data and to elucidate the specific metabolic fate and biological activity of **1,2-Dibromo-4-ethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibromo-4-ethylbenzene | C8H8Br2 | CID 18711803 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160322#thermodynamic-properties-of-1-2-dibromo-4-ethylbenzene\]](https://www.benchchem.com/product/b160322#thermodynamic-properties-of-1-2-dibromo-4-ethylbenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com